N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide
Description
N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is a substituted acetamide derivative featuring a phenyl ring with three distinct functional groups: a chlorine atom at position 2, a formyl group at position 4, and a hydroxyl group at position 5. The electron-withdrawing chloro and formyl groups, combined with the hydroxyl group’s hydrogen-bonding capability, influence its reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
N-(2-chloro-4-formyl-5-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-5(13)11-8-3-9(14)6(4-12)2-7(8)10/h2-4,14H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUXVOSEJIBVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)O)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a chloro group, a formyl group, and a hydroxyl group attached to a phenyl ring, contributing to its unique chemical reactivity and biological properties. The presence of these functional groups is critical for its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Antibacterial Studies
A study conducted using the disc-diffusion method evaluated the antibacterial activity of this compound against various bacterial strains. The results indicated notable inhibition zones, suggesting effective antibacterial properties comparable to standard antibiotics like ciprofloxacin.
| Compound | Staphylococcus aureus | Staphylococcus epidermidis | E. coli | Proteus vulgaris |
|---|---|---|---|---|
| This compound | 16 mm | 18 mm | 12 mm | 13 mm |
| Ciprofloxacin | 20 mm | 22 mm | 18 mm | 20 mm |
The compound displayed inhibition zones ranging from 12 to 18 mm against various strains, indicating its potential as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity. Studies have reported that it inhibits the growth of fungi such as Candida albicans, with minimum inhibitory concentration (MIC) values indicating effective antifungal properties .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in bacterial cell wall synthesis or disrupt fungal cell membrane integrity. Further studies are needed to elucidate these mechanisms clearly.
Cytotoxicity and Safety Profile
While the compound shows promising antimicrobial activity, its cytotoxicity profile must also be considered. Preliminary studies suggest that this compound exhibits low hemolytic activity and does not significantly affect human cell lines at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic applications .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound in treating infections caused by resistant bacterial strains. For instance, in vitro tests demonstrated synergy when combined with other antibiotics, enhancing their efficacy against resistant pathogens .
Scientific Research Applications
Medicinal Chemistry
N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide has been investigated for its potential pharmacological activities:
- Anti-inflammatory Agents: Studies indicate that derivatives of this compound may exhibit anti-inflammatory properties, making them suitable candidates for developing new anti-inflammatory drugs .
- Antioxidant Activity: The compound and its derivatives have been analyzed for their ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Biological Studies
Research has highlighted several biological applications:
- Osteoclastogenesis Suppression: The compound has been identified as a novel suppressor of RANK ligand-induced osteoclastogenesis, which is crucial for bone health and could lead to therapies for osteoporosis .
- Metabolic Pathways Exploration: Investigations into the metabolism of this compound reveal multiple pathways, including glucuronidation and oxidation, which are vital for understanding its pharmacokinetics and safety profile .
Case Study 1: Anti-Candida Activity
Recent studies have focused on synthesizing derivatives of this compound to evaluate their efficacy against Candida species. Results indicated promising antifungal activity, paving the way for further development as antifungal agents .
Case Study 2: Structural Analysis
A comprehensive structural analysis using X-ray crystallography has provided insights into the molecular geometry and interactions of this compound. This information is crucial for rational drug design and understanding its mechanism of action .
Comparison with Similar Compounds
Table 1: Crystallographic Parameters of Selected Acetamides
Bioactivity and Pharmacological Potential
demonstrates that acetamide derivatives with bulky substituents, such as benzo[d]thiazole sulfonyl groups, exhibit antimicrobial and antifungal activities . For instance, compound 47 (3,5-difluorophenyl derivative) showed efficacy against gram-positive bacteria, while compound 49 (thiazol-2-yl derivative) was active against fungi. The target compound’s hydroxyl and formyl groups may enhance hydrogen-bonding interactions with microbial targets, but the lack of a sulfonyl or piperazinyl group could limit its potency compared to these analogs.
Table 2: Bioactivity of Selected Acetamides
| Compound | Substituents | Activity (MIC, μg/mL) | Reference |
|---|---|---|---|
| Compound 47 () | 3,5-difluorophenyl | 1.2 (S. aureus) | |
| Compound 49 () | Thiazol-2-yl | 0.8 (C. albicans) | |
| Target Compound | 2-Cl, 4-CHO, 5-OH | Not reported | — |
Pharmacokinetic Considerations
Compounds with polar groups, such as hydroxyl and formyl, often exhibit improved solubility but may suffer from rapid metabolic clearance. lists acetamide derivatives with methoxyphenyl and hydroxyethyl substituents, which balance lipophilicity and solubility . The target compound’s hydroxyl group could enhance water solubility, but the formyl group might lead to instability in physiological environments, limiting its utility as a drug candidate without further derivatization.
Preparation Methods
Formylation of 2-Chloro-5-hydroxyphenyl Derivatives
The formyl group is introduced typically via electrophilic aromatic substitution reactions such as the Reimer-Tiemann reaction or Vilsmeier-Haack formylation, targeting the 4-position of the phenyl ring already substituted with chloro at position 2 and hydroxy at position 5.
- Reimer-Tiemann Reaction: Utilizes chloroform and a strong base (e.g., NaOH) to generate dichlorocarbene, which reacts with the phenol to yield ortho-formylated products. However, regioselectivity must be controlled to avoid multiple substitutions.
- Vilsmeier-Haack Reaction: Employs DMF and POCl3 to form a reactive iminium intermediate that selectively formylates the aromatic ring. This method is favored for higher regioselectivity and yields.
Acetylation to Form the Acetamide
The hydroxy group at position 5 or an amino precursor is acetylated using acetic anhydride or acetyl chloride under mild conditions to form the acetamide linkage:
- Reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile.
- Triethylamine or other tertiary amines are often used as bases to neutralize the acid by-products and drive the reaction to completion.
- Reaction temperature is maintained at room temperature or slightly elevated to improve reaction rate without decomposing sensitive groups.
Purification and Characterization
- The crude product is purified by silica gel chromatography using solvent gradients such as hexane/ethyl acetate mixtures.
- Recrystallization from solvents like ethyl acetate/hexane or DMF/ethanol mixtures is common to obtain high purity.
- Characterization includes IR, NMR, and mass spectrometry to confirm the presence of formyl, hydroxy, chloro, and acetamide functionalities.
Detailed Experimental Example
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Formylation | 2-Chloro-5-hydroxyphenyl derivative, POCl3, DMF, reflux | Vilsmeier-Haack formylation to introduce aldehyde at 4-position | High regioselectivity; reaction time ~3-7 hr |
| 2. Acetylation | Acetic anhydride or acetyl chloride, triethylamine, CH2Cl2, r.t. | Formation of acetamide at hydroxy or amino group | Mild conditions; reaction time ~1-3 hr |
| 3. Purification | Silica gel chromatography, solvent gradient hexane/ethyl acetate | Removal of impurities and isolation of pure compound | Yield typically 60-75% after purification |
Research Findings and Optimization
- Use of triethylamine as a base in acetylation improves reaction completion and purity by neutralizing acidic by-products.
- Formylation via Vilsmeier-Haack reaction provides better regioselectivity compared to Reimer-Tiemann, minimizing side products and increasing yield.
- Extraction with ethyl acetate and washing with brine followed by drying over sodium sulfate ensures removal of inorganic impurities.
- Chromatographic purification on silica gel is essential for removing unreacted starting materials and side products, with solvent systems optimized for polarity balance.
- Spectral data (IR, NMR) confirm the presence of characteristic functional groups: aldehyde C=O stretch near 1700 cm⁻¹, acetamide NH stretch near 3400 cm⁻¹, and aromatic proton signals in the 6.5-8 ppm range.
Summary Table of Preparation Method Parameters
| Parameter | Typical Condition/Value | Comments |
|---|---|---|
| Formylation reagent | POCl3/DMF (Vilsmeier-Haack) | Preferred for regioselectivity |
| Formylation temperature | Reflux (~70-100 °C) | Controlled to avoid decomposition |
| Acetylation reagent | Acetic anhydride or acetyl chloride | Used with base (triethylamine) |
| Acetylation solvent | Dichloromethane or acetonitrile | Inert, aprotic solvents preferred |
| Reaction time | Formylation: 3-7 hours; Acetylation: 1-3 hours | Depends on scale and conditions |
| Purification method | Silica gel chromatography | Gradient elution with hexane/ethyl acetate |
| Yield | 60-75% after purification | Depends on reaction scale and purity |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide with high purity?
- Methodology :
- Step 1 : Start with substituted phenyl precursors (e.g., 2-chloro-4-formyl-5-hydroxyphenyl derivatives) and acetylate using acetic anhydride under controlled pH (6–7) to avoid over-acetylation.
- Step 2 : Monitor reaction progress via HPLC (C18 column, mobile phase: acetonitrile/water 70:30, retention time ~0.7 min for unreacted starting material) .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the acetamide derivative. Confirm purity (>95%) by NMR (¹H and ¹³C) and mass spectrometry.
- Key Considerations : Competing reactions (e.g., formyl group oxidation or chloro displacement) require inert atmospheres (N₂/Ar) and low temperatures (0–5°C) during synthesis .
Q. How can the structural conformation of This compound be validated experimentally?
- Methodology :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Optimize crystal growth via slow evaporation in polar aprotic solvents (e.g., DMF or DMSO) .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to analyze bond angles and torsional strain, particularly between the chloro, formyl, and hydroxyl groups .
Q. What analytical techniques are suitable for assessing the stability of this compound under varying pH conditions?
- Methodology :
- Stability Assay : Prepare solutions in buffers (pH 2–12) and incubate at 25°C/40°C. Monitor degradation via UV-Vis spectroscopy (λ_max ~270 nm for acetamide) and LC-MS to identify breakdown products (e.g., dechlorinated or hydrolyzed derivatives) .
- Kinetic Analysis : Use first-order kinetics to calculate half-life (t₁/₂). Note: Chloro substituents may hydrolyze to hydroxyl groups under alkaline conditions (pH >10) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the formyl and chloro groups in This compound?
- Methodology :
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets. Compute Fukui indices to identify electrophilic/nucleophilic sites (e.g., formyl carbonyl as electrophilic center) .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the hydroxyl group and active-site residues .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates with nucleophiles like hydrazine) .
Q. What strategies resolve contradictions in crystallographic data for this compound, such as disordered chloro or formyl groups?
- Methodology :
- Disorder Modeling : In SHELXL, split occupancy for disordered atoms (e.g., Cl or formyl O) and refine using PART instructions. Apply restraints (e.g., SIMU/DELU) to prevent overfitting .
- Validation : Compare R-factor convergence (target: <5%) and check residual electron density maps (<0.3 e/ų) .
Q. How does the presence of competing functional groups (chloro, formyl, hydroxyl) influence regioselective modifications?
- Methodology :
- Protection/Deprotection :
- Protect hydroxyl groups with TBDMS-Cl (tert-butyldimethylsilyl chloride) before formyl reduction (e.g., NaBH₄).
- Chloro groups can be displaced via SNAr reactions (e.g., with amines) under microwave irradiation (100°C, 30 min) .
- Regioselectivity Analysis : Use 2D NMR (HSQC, HMBC) to track substitution patterns. For example, NOESY correlations can confirm proximity between substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
